![molecular formula C8H10N2O B14447537 7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one CAS No. 76884-47-4](/img/structure/B14447537.png)
7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by a fused bicyclic structure consisting of a pyrrole ring and a pyrimidine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields the desired pyrrolopyrimidine derivative in good yields.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolopyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrrolopyrimidines.
Substitution: Substitution reactions can introduce different functional groups into the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include pyrrolopyrimidine oxides, dihydropyrrolopyrimidines, and substituted pyrrolopyrimidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of functionalized molecules.
Wirkmechanismus
The mechanism of action of 7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit tankyrase-2, an enzyme involved in the regulation of telomeres and the Wnt signaling pathway . By binding to the nicotinamide-binding site of the enzyme, the compound disrupts its activity, leading to potential therapeutic effects in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused bicyclic structure and have been extensively studied for their biological activities.
Pyrido[4,3-d]pyrimidines: Another class of heterocyclic compounds with a fused pyridine and pyrimidine ring, known for their diverse biological applications.
7-Deazaadenines: These compounds are structurally related and have been synthesized using similar cyclocondensation reactions.
Uniqueness
7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one stands out due to its unique combination of a pyrrole and pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes such as tankyrase-2 highlights its potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
76884-47-4 |
|---|---|
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
3-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C8H10N2O/c1-6-5-10-4-2-3-7(10)9-8(6)11/h5H,2-4H2,1H3 |
InChI-Schlüssel |
KRYURACLPUIPBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2CCCC2=NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



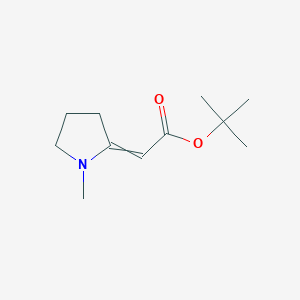
![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
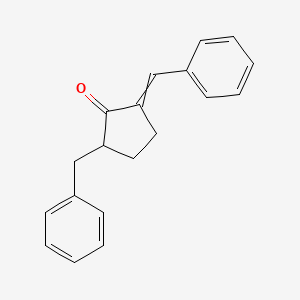
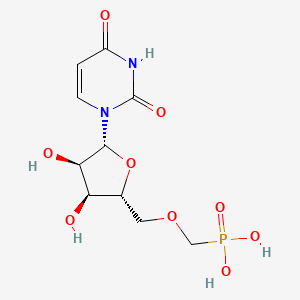
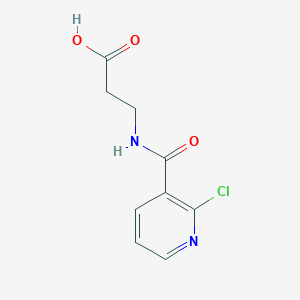
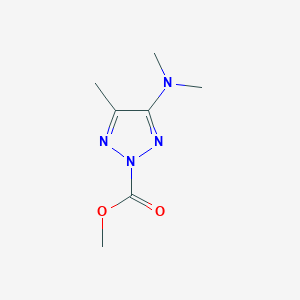
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
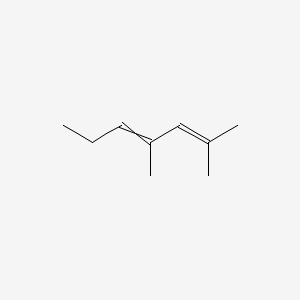
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)

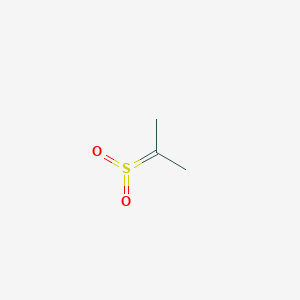

![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)
